Ethyl 2-(4-chlorophenylsulfinyl)acetate
Overview
Description
Ethyl 2-(4-chlorophenylsulfinyl)acetate is an organic compound with the molecular formula C10H11ClO3S It is a sulfoxide derivative, characterized by the presence of a sulfinyl group attached to a phenyl ring substituted with a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-(4-chlorophenylsulfinyl)acetate typically involves the oxidation of ethyl 2-(4-chlorophenylthio)acetate. The oxidation can be carried out using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under controlled conditions to yield the sulfoxide product.
Industrial Production Methods: Industrial production of this compound may involve similar oxidation processes but on a larger scale. The choice of oxidizing agent and reaction conditions would be optimized for efficiency, yield, and cost-effectiveness. Continuous flow reactors and other advanced technologies might be employed to enhance the scalability and safety of the production process.
Types of Reactions:
Oxidation: this compound can undergo further oxidation to form the corresponding sulfone derivative.
Reduction: The compound can be reduced back to the thioether using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Hydrochloric acid (HCl), sodium hydroxide (NaOH).
Major Products:
Oxidation: Ethyl 2-(4-chlorophenylsulfonyl)acetate.
Reduction: Ethyl 2-(4-chlorophenylthio)acetate.
Substitution: 2-(4-chlorophenylsulfinyl)acetic acid.
Scientific Research Applications
Ethyl 2-(4-chlorophenylsulfinyl)acetate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, particularly those containing sulfoxide or sulfone functional groups.
Medicinal Chemistry: The compound’s structural features make it a potential candidate for the development of pharmaceuticals, especially those targeting oxidative stress-related conditions.
Biological Studies: It can be used in studies investigating the biological activity of sulfoxide-containing compounds.
Industrial Applications: The compound may find use in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 2-(4-chlorophenylsulfinyl)acetate involves its ability to undergo redox reactions. The sulfinyl group can participate in electron transfer processes, making the compound a potential antioxidant or pro-oxidant, depending on the context. The molecular targets and pathways involved would depend on the specific application, such as enzyme inhibition or activation in biological systems.
Comparison with Similar Compounds
Ethyl 2-(4-chlorophenylthio)acetate: The precursor to the sulfoxide, differing by the oxidation state of the sulfur atom.
Ethyl 2-(4-chlorophenylsulfonyl)acetate: The fully oxidized sulfone derivative.
2-(4-chlorophenylsulfinyl)acetic acid: The hydrolyzed form of the ester.
Uniqueness: Ethyl 2-(4-chlorophenylsulfinyl)acetate is unique due to its intermediate oxidation state, which allows it to participate in a variety of chemical reactions. This versatility makes it valuable in synthetic chemistry and potential pharmaceutical applications.
Properties
IUPAC Name |
ethyl 2-(4-chlorophenyl)sulfinylacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO3S/c1-2-14-10(12)7-15(13)9-5-3-8(11)4-6-9/h3-6H,2,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWLUBZLGOYLMQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CS(=O)C1=CC=C(C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50524105 | |
Record name | Ethyl (4-chlorobenzene-1-sulfinyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50524105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91077-12-2 | |
Record name | Ethyl (4-chlorobenzene-1-sulfinyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50524105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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